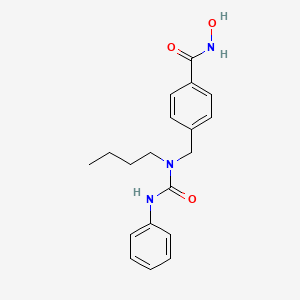
NMS-P515
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NMS-P515 is a potent and stereospecific inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in the signaling and repair of DNA single-strand breaks. This compound has shown significant potential in oncology, particularly in the treatment of various cancers such as ovarian, breast, and prostate tumors .
Métodos De Preparación
NMS-P515 is synthesized through an asymmetric synthetic route. The preparation involves the use of 4-fluoro-2-iodo-6-methyl-benzoic acid methyl ester, N-bromosuccinimide, and benzoyl peroxide in methyl pivalate, which is heated to reflux for several hours . The reaction mixture is then filtered, rinsed with toluene, and concentrated. The compound is further purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
NMS-P515 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding reduced forms using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
NMS-P515 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of PARP-1 and its effects on DNA repair mechanisms.
Biology: this compound is employed in cellular assays to investigate the role of PARP-1 in cell signaling and apoptosis.
Medicine: The compound has shown promising results in preclinical studies for the treatment of cancers, particularly those with BRCA mutations
Industry: This compound is used in the development of new therapeutic agents targeting PARP-1 for cancer treatment
Mecanismo De Acción
NMS-P515 exerts its effects by potently and selectively inhibiting PARP-1. PARP-1 employs nicotinamide adenine dinucleotide (NAD+) to modify substrate proteins via the attachment of poly (ADP-ribose) chains. By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with defective DNA repair mechanisms .
Comparación Con Compuestos Similares
NMS-P515 is unique compared to other PARP-1 inhibitors due to its stereospecific inhibition and potent activity. Similar compounds include:
Olaparib (Lynparza): Another PARP-1 inhibitor used in the treatment of ovarian and breast cancers.
Rucaparib (Rubraca): A PARP-1 inhibitor used for the treatment of ovarian cancer.
Niraparib (Zejula): A PARP-1 inhibitor used for the maintenance treatment of ovarian cancer.
Talazoparib (Talzenna): A PARP-1 inhibitor used for the treatment of breast cancer
This compound stands out due to its high potency and stereospecific inhibition, making it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
1262395-13-0 |
|---|---|
Fórmula molecular |
C21H29N3O2 |
Peso molecular |
355.482 |
Nombre IUPAC |
(S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxoisoindoline-4-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1 |
Clave InChI |
OYGLTKXMFGWXJT-AWEZNQCLSA-N |
SMILES |
O=C(C1=CC=CC([C@H](C)N2C3CCN(C4CCCCC4)CC3)=C1C2=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NMS-P515; NMS-P515; NMS-P515; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)








![Tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B609547.png)

